(4E)-2-(2-Chlorophenyl)-4-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(2-Chlorophenyl)-4-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a quinoline derivative, and an oxazolone ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-Chlorophenyl)-4-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Final Coupling Reaction: The final step involves coupling the quinoline derivative with the oxazolone ring under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-Chlorophenyl)-4-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfoxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides, sulfoxides.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(4E)-2-(2-Chlorophenyl)-4-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (4E)-2-(2-Chlorophenyl)-4-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-(2-Chlorophenyl)-4-{[6-methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one: Unique due to its specific combination of functional groups and structural features.
Other Quinoline Derivatives: Compounds like chloroquine and quinine, which have different substituents and biological activities.
Other Oxazolone Derivatives: Compounds like 4,5-dihydro-1,3-oxazol-5-one with different substituents and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chlorophenyl group, a quinoline derivative, and an oxazolone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[(6-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O2S/c1-16-11-12-22-17(13-16)14-18(25(29-22)32-19-7-3-2-4-8-19)15-23-26(30)31-24(28-23)20-9-5-6-10-21(20)27/h2-15H,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIWLEHHQXJAES-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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